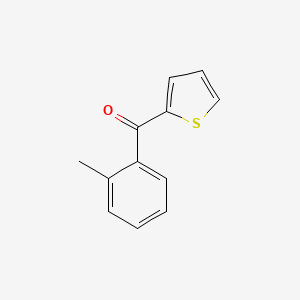

![molecular formula C15H13BrN2OS B5552670 N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

N-[(benzylamino)carbonothioyl]-2-bromobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that can vary based on the desired functional groups and structural configurations. For instance, Shiue et al. (2003) detailed the synthesis of a serotonin transporter imaging agent through a multi-step process involving the reaction of dibromonitrobenzene with thiobenzamide, followed by reduction and purification steps (Shiue, Fang, & Shiue, 2003). Another example is the synthesis of 2-(N-arylamino)benzothiazoles under solvent-free conditions using microwave irradiation, showcasing the adaptability of synthesis methods in creating complex amides and thioamides (Nahakpam, Chingakham, & Laitonjam, 2015).

Molecular Structure Analysis

The molecular structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a closely related compound, was extensively characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing a monoclinic space group with precise unit cell dimensions and a strong intramolecular hydrogen bond (Saeed, Rashid, Bhatti, & Jones, 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their functional groups. For instance, palladium-catalyzed reactions offer a pathway for direct arylation, demonstrating the compound's reactivity towards forming C-C bonds in the presence of catalytic systems (Chen, Bruneau, Dixneuf, & Doucet, 2013). Oxidative debenzylation reactions are another aspect, highlighting the compound's susceptibility to transformations under specific conditions (Moriyama, Nakamura, & Togo, 2014).

科学的研究の応用

Synthetic Methodologies

The use of N-[(benzylamino)carbonothioyl]-2-bromobenzamide in synthetic chemistry involves innovative approaches such as carbene-catalyzed reactions, palladium-catalyzed amination, and oxidative cyclization. For instance, carbene-catalyzed reductive coupling of nitrobenzyl bromides and activated ketones or imines via single-electron-transfer processes represents a novel reaction mode for transforming benzyl bromides under mild conditions, facilitating direct coupling of electrophilic carbons (Li et al., 2016). Additionally, palladium iodide catalyzed multicomponent carbonylative approaches to functionalized isoindolinone and isobenzofuranimine derivatives showcase the versatility of palladium-catalyzed reactions in creating complex structures from simple starting materials (Mancuso et al., 2014).

Catalysis and Green Chemistry

Research has focused on the development of new catalytic systems and the promotion of green chemistry principles. Oxidative cyclization of thiobenzanilides to benzothiazoles using alternative electrophilic bromine sources under mild conditions exemplifies the search for greener and more efficient synthetic routes (Moghaddam & Boeini, 2005). Furthermore, the concise approach to benzisothiazol-3(2H)-one via copper-catalyzed tandem reaction in water underscores the industry's move towards more sustainable and environmentally friendly chemical processes (Wang et al., 2012).

Mechanistic Studies

Understanding the mechanisms underlying chemical reactions is crucial for the development of new synthetic methods. Mechanistic studies on the formation of compounds from thioureas reveal insights into the factors influencing the formation of benzamide and thiobenzamide derivatives, offering a theoretical foundation for the development of novel synthetic pathways (Laitonjam & Nahakpam, 2018).

特性

IUPAC Name |

N-(benzylcarbamothioyl)-2-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2OS/c16-13-9-5-4-8-12(13)14(19)18-15(20)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNZTFQQTSWZMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(benzylcarbamothioyl)-2-bromobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![7-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5552613.png)

![5-(4-methylphenyl)-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552615.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5552661.png)

![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)

![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)